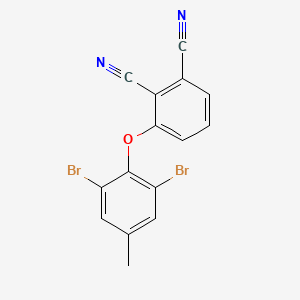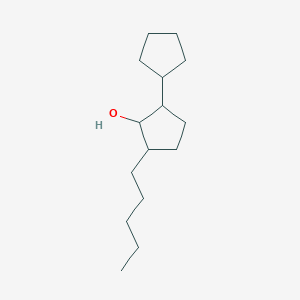
2-n-Pentyl-5-cyclopentylcyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-n-Pentyl-5-cyclopentylcyclopentanol is an organic compound with the molecular formula C15H28O. It is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a cyclopentane ring. This compound is notable for its unique structure, which includes both a pentyl and a cyclopentyl group attached to the cyclopentanol core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Pentyl-5-cyclopentylcyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with n-pentylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.
Another method involves the hydrogenation of 2-n-Pentyl-5-cyclopentylcyclopentanone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process reduces the ketone group to an alcohol.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-n-Pentyl-5-cyclopentylcyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products
Oxidation: 2-n-Pentyl-5-cyclopentylcyclopentanone.
Reduction: 2-n-Pentyl-5-cyclopentylcyclopentane.
Substitution: 2-n-Pentyl-5-cyclopentylcyclopentyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-n-Pentyl-5-cyclopentylcyclopentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinctive chemical properties.
Wirkmechanismus
The mechanism of action of 2-n-Pentyl-5-cyclopentylcyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: A simpler alcohol with a single cyclopentane ring.
2-cyclopentylcyclopentanol: Similar structure but lacks the n-pentyl group.
Pentanol: A straight-chain alcohol without the cyclopentane rings.
Uniqueness
2-n-Pentyl-5-cyclopentylcyclopentanol is unique due to its combination of a pentyl group and two cyclopentane rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
496923-08-1 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
2-cyclopentyl-5-pentylcyclopentan-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-9-13-10-11-14(15(13)16)12-7-5-6-8-12/h12-16H,2-11H2,1H3 |
InChI-Schlüssel |
VENYYSRRXXCZIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(C1O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
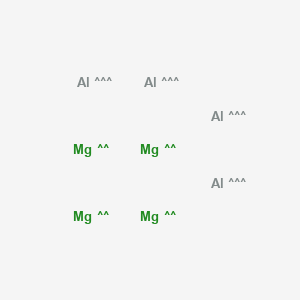
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
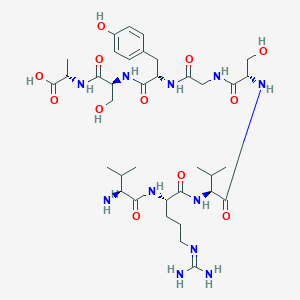
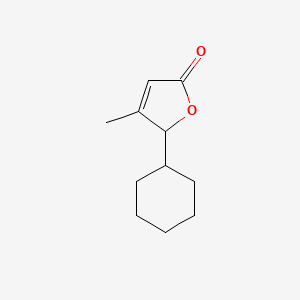
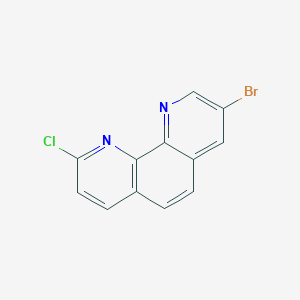
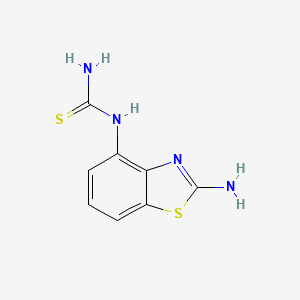
![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
phosphanium bromide](/img/structure/B14238644.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)
